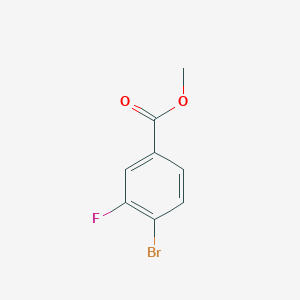

Methyl 4-bromo-3-fluorobenzoate

Overview

Description

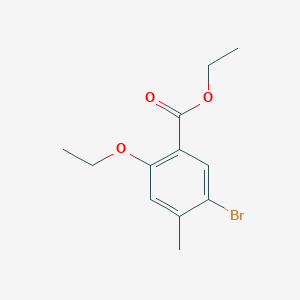

“Methyl 4-bromo-3-fluorobenzoate” is a chemical compound with the empirical formula C8H6BrFO2 . It has a molecular weight of 233.03 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3- ( (2,6-difluorophenyl)diazenyl) benzoate, has been described . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .Molecular Structure Analysis

The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-bromo-3-fluorobenzoate” are not detailed in the search results, it’s worth noting that Methyl 4-fluorobenzoate can be used in the synthesis of trisubstituted imidazole derivatives containing a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH2-substituted benzyl moiety .Scientific Research Applications

Synthesis of Photoactive Materials

Methyl 4-bromo-3-fluorobenzoate is utilized in the synthesis of photoactive materials due to its ability to undergo photo-induced structural reorganization . These materials have applications in advanced sensors, data storage, and molecular switches. The compound’s photoactivity in solution is particularly of interest for creating light-responsive smart materials.

Drug Research and Pharmaceutical Applications

In drug research, Methyl 4-bromo-3-fluorobenzoate is a valuable intermediate. It’s used in the synthesis of various bioactive molecules, particularly in the development of treatments for fungal infections . Its structural stability and non-toxic nature make it suitable for creating new medicinal compounds.

Chemical Synthesis

This compound serves as a reagent in multistep chemical synthesis processes. It’s often used to introduce fluorine-containing aromatic structures into more complex organic molecules, which is a common requirement in the synthesis of many pharmaceuticals and agrochemicals .

Material Science

In material science, Methyl 4-bromo-3-fluorobenzoate is used to develop new materials with specific properties. Its inclusion in polymers and coatings can impart characteristics like resistance to degradation or altered electrical properties, which are essential for developing advanced materials for various industrial applications .

Analytical Chemistry

The compound is also significant in analytical chemistry, where it may be used as a standard or reference material in chromatographic analysis and other analytical techniques to identify or quantify substances within a sample .

Life Science Research

In life sciences, Methyl 4-bromo-3-fluorobenzoate is used in the study of biological systems. It can act as a molecular probe or be part of the synthesis of more complex molecules that interact with biological targets, aiding in the understanding of biological processes and the development of new therapies .

Environmental Science

Lastly, the environmental impact and behavior of Methyl 4-bromo-3-fluorobenzoate are studied in environmental science. Researchers examine its degradation, persistence, and potential effects on ecosystems to ensure that its use in various industries does not adversely affect the environment .

Safety and Hazards

“Methyl 4-bromo-3-fluorobenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties .

Mechanism of Action

- Methyl 4-bromo-3-fluorobenzoate is a chemical compound with potential biological activity. However, specific primary targets have not been extensively studied or reported in the literature .

Target of Action

Action Environment

properties

IUPAC Name |

methyl 4-bromo-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAFDKXHLVMFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620658 | |

| Record name | Methyl 4-bromo-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-3-fluorobenzoate | |

CAS RN |

849758-12-9 | |

| Record name | Methyl 4-bromo-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromo-3-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

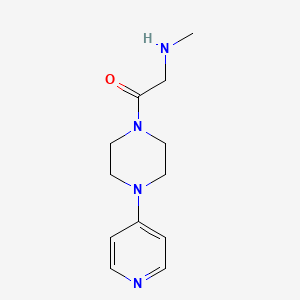

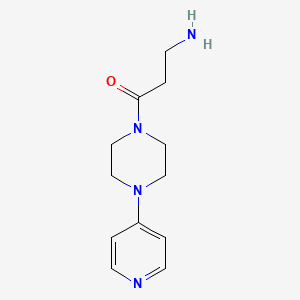

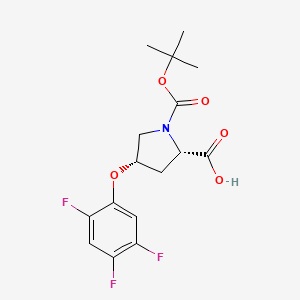

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)

![3-[(3-Aminopyrrolidin-1-yl)methyl]phenol](/img/structure/B1370416.png)

![6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1370420.png)

![2-[(3-Aminopyrrolidin-1-yl)methyl]phenol](/img/structure/B1370430.png)